molecular formula C10H12FNO B15093667 2-Fluoro-4-(pyrrolidin-2-yl)phenol

2-Fluoro-4-(pyrrolidin-2-yl)phenol

Cat. No.: B15093667
M. Wt: 181.21 g/mol
InChI Key: YEHUSNCESNOVPH-UHFFFAOYSA-N
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Description

2-Fluoro-4-(pyrrolidin-2-yl)phenol is a chemical compound that features a fluorine atom, a pyrrolidine ring, and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-(pyrrolidin-2-yl)phenol typically involves the introduction of a pyrrolidine ring to a fluorophenol precursor. One common method involves the nucleophilic substitution reaction where a fluorophenol is reacted with pyrrolidine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(pyrrolidin-2-yl)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can lead to quinones, while substitution of the fluorine atom can yield a variety of substituted phenols .

Scientific Research Applications

2-Fluoro-4-(pyrrolidin-2-yl)phenol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(pyrrolidin-2-yl)phenol involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various receptors and enzymes, potentially modulating their activity. The phenol group can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-(pyrrolidin-1-yl)phenol
  • 2-Fluoro-4-(pyrrolidin-3-yl)phenol
  • 2-Fluoro-4-(pyrrolidin-2-yl)aniline

Uniqueness

2-Fluoro-4-(pyrrolidin-2-yl)phenol is unique due to the specific positioning of the fluorine atom and the pyrrolidine ring, which can significantly influence its chemical reactivity and biological activity. The presence of the fluorine atom can enhance the compound’s stability and alter its electronic properties, making it distinct from other similar compounds .

Properties

Molecular Formula

C10H12FNO

Molecular Weight

181.21 g/mol

IUPAC Name

2-fluoro-4-pyrrolidin-2-ylphenol

InChI

InChI=1S/C10H12FNO/c11-8-6-7(3-4-10(8)13)9-2-1-5-12-9/h3-4,6,9,12-13H,1-2,5H2

InChI Key

YEHUSNCESNOVPH-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C2=CC(=C(C=C2)O)F

Origin of Product

United States

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